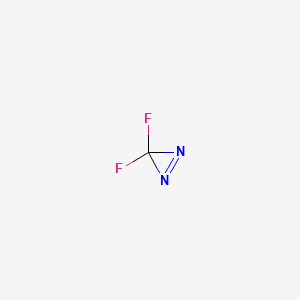

3H-Diazirine, 3,3-difluoro-

Übersicht

Beschreibung

3H-Diazirine, 3,3-difluoro-: is a chemical compound with the molecular formula CF₂N₂ and a molecular weight of 78.0209 g/mol . It is a member of the diazirine family, which consists of compounds containing a three-membered ring with two nitrogen atoms and one carbon atom. The unique structure of 3H-Diazirine, 3,3-difluoro- makes it highly reactive and useful in various scientific applications, particularly in photochemistry and photoaffinity labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3H-Diazirine, 3,3-difluoro- can be synthesized through the fluorination of aziridine. A common preparation method involves reacting aziridine with hydrogen fluoride or sodium fluoride in an appropriate solvent . The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 3H-Diazirine, 3,3-difluoro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3H-Diazirine, 3,3-difluoro- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert 3H-Diazirine, 3,3-difluoro- into other nitrogen-containing compounds.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium-based reagents, iodine, and silver oxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other nitrogen-containing compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Photoreactive Crosslinking Reagent : 3H-Diazirine, 3,3-difluoro- is widely used in chemical reactions as a photoreactive crosslinker. It allows for the covalent attachment of biomolecules through selective C-H insertion reactions upon exposure to UV light.

Biology

- Photoaffinity Labeling (PAL) : This compound is extensively utilized in PAL techniques to study protein interactions. It can covalently label proteins in living systems, facilitating the identification and characterization of protein-protein and protein-nucleic acid interactions .

- Target Identification in Drug Discovery : In medicinal chemistry, 3H-Diazirine is employed to profile drug targets. Its ability to form stable covalent bonds with proteins enhances the efficiency of target identification in drug discovery processes .

Medicine

- Development of Therapeutics : The unique reactivity of diazirines enables their use in developing new drugs and studying their interactions with biological targets. This application is crucial for understanding mechanisms of action and potential off-target effects .

Case Study 1: Protein Interaction Mapping

In a study focused on mapping protein interactions, researchers used 3H-Diazirine as a photoaffinity probe to identify binding partners of a specific enzyme. The diazirine effectively labeled several proteins that were subsequently analyzed using mass spectrometry. This method elucidated complex protein networks involved in metabolic pathways.

Case Study 2: Drug Target Profiling

Another investigation involved using 3H-Diazirine in profiling targets for a novel anti-cancer compound. The compound was conjugated with diazirine linkers to capture interacting proteins within cancer cells. This approach provided insights into the mechanism of action and potential off-target effects of the drug .

Research Findings

Recent studies emphasize the versatility of diazirines in synthetic biology:

Wirkmechanismus

The mechanism of action of 3H-Diazirine, 3,3-difluoro- involves the generation of highly reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the formation of new covalent bonds . This reactivity makes the compound valuable in photochemistry and photoaffinity labeling studies, where it can be used to covalently link molecules and study their interactions .

Vergleich Mit ähnlichen Verbindungen

Phenyldiazirine: Produces singlet carbenes upon irradiation.

Trifluoromethylphenyldiazirine: Produces triplet state carbenes.

3-Chloro-3-[(4-nitrophenyl)methyl]diazirine: Another diazirine compound with distinct reactivity.

Uniqueness: 3H-Diazirine, 3,3-difluoro- is unique due to its difluoro substitution, which enhances its reactivity and stability compared to other diazirine compounds. This makes it particularly useful in applications requiring high reactivity and specificity .

Biologische Aktivität

3H-Diazirine, 3,3-difluoro- (CAS Number: 693-85-6) is a diazirine compound characterized by its unique structure, which includes a diazirine ring with two fluorine atoms. This compound has garnered attention in the fields of chemical biology and medicinal chemistry due to its ability to generate reactive carbene species upon photolysis. These properties make it a valuable tool for various applications, including photoaffinity labeling (PAL) and biomolecule interaction studies.

- Molecular Formula : CF₂N₂

- Molecular Weight : 78.0209 g/mol

- IUPAC Name : 3,3-Difluoro-3H-diazirine

Diazirines, including 3H-Diazirine, can generate carbenes through photochemical activation. These carbenes are highly reactive and can insert into C-H, O-H, or N-H bonds of nearby molecules, allowing for selective labeling of biomolecules. This property is particularly useful for studying protein interactions and mapping biological pathways.

Biological Applications

-

Photoaffinity Labeling :

- 3H-Diazirine is extensively used in PAL techniques to covalently label proteins and other biomolecules in living systems. This allows for the identification and characterization of protein interactions.

- Studies have shown that diazirines can effectively interact with various biomolecules, facilitating selective labeling and identification of target proteins through techniques such as mass spectrometry .

-

Target Identification in Drug Discovery :

- The compound has been utilized to profile the targets of natural products in drug discovery processes. For example, diazirine-based linkers have been shown to improve the efficiency of target profiling by enabling better covalent attachment to biomolecules .

- A study demonstrated that using trifluoromethyl diazirine linkers resulted in significant improvements in target engagement compared to other methods .

Case Study 1: Protein Interaction Mapping

In a study focused on protein interaction mapping, researchers employed 3H-Diazirine as a photoaffinity probe to identify binding partners of a specific enzyme. The results indicated that the diazirine effectively labeled several proteins, which were subsequently analyzed using mass spectrometry. This approach allowed for the elucidation of complex protein networks involved in metabolic pathways.

Case Study 2: Drug Target Profiling

Another investigation involved the use of 3H-Diazirine in profiling the targets of a novel anti-cancer compound. The compound was conjugated to diazirine linkers, enabling researchers to capture and identify interacting proteins within cancer cells. The study concluded that this method provided a robust platform for understanding the mechanism of action of the drug and identifying potential off-target effects.

Comparative Analysis of Diazirines

The following table summarizes various diazirines and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3H-Diazirine, 3,3-difluoro- | Contains two fluorine atoms | High reactivity towards C-H bonds |

| 3-Fluoro-3-phenyl-3H-diazirine | Contains a phenyl group | Useful for selective protein labeling |

| 4-Fluoro-4-phenyl-1H-diazirine | Substituent at position 4 | Different reactivity patterns due to substitution |

Research Findings

Recent research highlights the versatility of diazirines in synthetic biology and medicinal chemistry:

- A comprehensive survey on structure-function relationships revealed that electron-rich diazirines exhibit enhanced efficacy toward C-H insertion under both thermal and photochemical activation conditions .

- The synthesis of novel diazirine derivatives has shown promise in improving labeling efficiency and specificity for biological applications .

Eigenschaften

IUPAC Name |

3,3-difluorodiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2N2/c2-1(3)4-5-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADBWTVPDJZQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(N=N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219357 | |

| Record name | 3H-Diazirine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.021 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-85-6 | |

| Record name | 3H-Diazirine, 3,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Diazirine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.